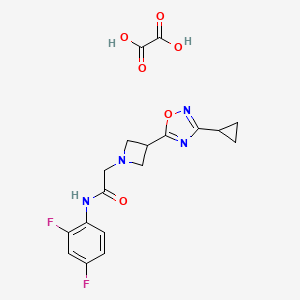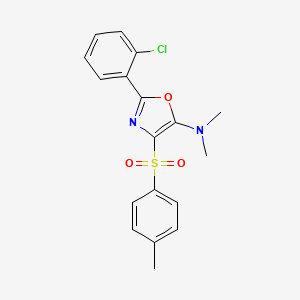
3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
Molecular Interactions and Structural Analysis
Polyphilic Hydrogen Bonded Block Molecules : A study explored binary mixtures involving triazine entities and their mesomorphic properties, highlighting the role of hydrogen bonding and molecular segregation in forming columnar LC phases. This research offers insights into designing materials with tailored mesomorphic properties, where the triazine core plays a crucial role in the molecular architecture (L. Vogel et al., 2017).
Analysis of lp⋯π Intermolecular Interactions : Another study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives. It highlighted the various intermolecular interactions, including lp⋯π, observed in these compounds, which could be leveraged in designing new materials or pharmaceuticals with desired interaction profiles (R. Shukla et al., 2014).
Synthesis of Biologically Active Molecules
Antibacterial Agents : Research on the synthesis of chalcones, pyrazolines, and amino pyrimidines from triazine compounds has demonstrated their potential antibacterial activity. This underscores the triazine ring's utility in creating new antibacterial agents, which could be crucial in combating antibiotic resistance (A. Solankee & J. Patel, 2004).
New Fluorine Containing Molecules : A study on the synthesis of fluorine-containing thiadiazolotriazinones highlights the role of fluorine and triazine in enhancing biological activity. These compounds were tested for their antibacterial activities, offering a pathway for developing new antimicrobial agents (B. S. Holla et al., 2003).
Development of Functional Materials
Electrochromic Properties : Research into aromatic polyamides containing triphenylamine moieties, derived from a triazine core, has shown significant potential in creating materials with desirable electrochromic properties. This could have applications in smart windows and displays, indicating the versatility of triazine derivatives in material science (Guey‐Sheng Liou & Cha-Wen Chang, 2008).
Luminescence Sensing : Lanthanide-organic frameworks based on triazine derivatives have been developed for luminescence sensing of benzaldehyde derivatives. This application demonstrates the potential of triazine-based compounds in sensing and detection technologies, which could be particularly useful in environmental monitoring and diagnostics (B. Shi et al., 2015).
properties
IUPAC Name |
3-(2,4-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-3-8-15(12(2)9-11)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKRQRZFRSPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)
![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)
![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)
![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)
![3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide](/img/structure/B2538800.png)

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)




